(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid”, also known as CEPCB, is a boronic acid derivative . It has a CAS Number of 850589-40-1 and a molecular weight of 227.45 . The IUPAC name is 3-chloro-4-[(ethylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H11BClNO3 . The InChI code is 1S/C9H11BClNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various reactions. For instance, they are used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene . They also participate in cross-coupling reactions with diazoesters or potassium cyanate .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
- Application Summary : Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. Boronic acids, such as “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid”, are often used as reagents in these reactions .
- Method of Application : The boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results : The outcome of the reaction is the formation of a biaryl compound, which is a common structural motif in organic compounds, including pharmaceuticals and organic materials .
- Application Summary : “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid” can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
- Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific ethenesulfonamide used .
- Results : The product of the reaction is an arylethanesulfonamide, which can be used in further synthetic transformations .
Suzuki-Miyaura Coupling Reactions
Synthesis of Arylethanesulfonamides
- Application Summary : This boronic acid can participate in cross-coupling reactions with diazoesters or potassium cyanate .
- Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific diazoester or cyanate used .
- Results : The product of the reaction can be used in further synthetic transformations .
- Application Summary : “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid” can be used in the synthesis of biarylketones and phthalides .
- Method of Application : The specific procedures and conditions for this synthesis may vary depending on the specific reagents and conditions used .
- Results : The products of the synthesis can be used in further synthetic transformations .
Cross-Coupling Reactions with Diazoesters or Potassium Cyanate
Synthesis of Biarylketones and Phthalides
- Application Summary : This boronic acid can participate in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .
- Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific dibromotrifluoromethylbenzene used .
- Results : The product of the reaction can be used in further synthetic transformations .
- Application Summary : Phenylboronic acids, such as “(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid”, can be used in rhodium-catalyzed intramolecular amination reactions .
- Method of Application : The specific procedures and conditions for this reaction may vary depending on the specific amination reagent used .
- Results : The product of the reaction can be used in further synthetic transformations .
Cross-Coupling Reactions with Dibromotrifluoromethylbenzene
Rhodium-Catalyzed Intramolecular Amination
Safety And Hazards
properties
IUPAC Name |
[3-chloro-4-(ethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYETAQUCUPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657217 | |
Record name | [3-Chloro-4-(ethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850589-40-1 | |
Record name | B-[3-Chloro-4-[(ethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850589-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-4-(ethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.